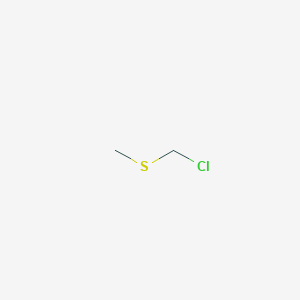

Chloromethyl methyl sulfide

説明

Significance of Organosulfur Compounds in Synthetic Methodologies

Organosulfur compounds are a cornerstone of modern synthetic chemistry, their importance underscored by their prevalence in pharmaceuticals, agrochemicals, and materials science. The unique electronic properties of the sulfur atom, including its ability to exist in various oxidation states and to stabilize adjacent charges, allow for a diverse range of chemical reactivity. These compounds are not merely end products but are often crucial intermediates and reagents that facilitate complex molecular constructions. The development of novel methods for the introduction and manipulation of sulfur-containing functional groups remains an active and vital area of research, continually expanding the synthetic chemist's toolkit.

Role of Chloromethyl Methyl Sulfide (B99878) as a Multifunctional Reagent

Chloromethyl methyl sulfide (CH₃SCH₂Cl), also known as methylthiomethyl chloride (MTMCl), stands out as a particularly valuable bifunctional reagent. chemicalbook.comwikipedia.org It possesses two reactive sites: a nucleophilic sulfur atom and an electrophilic carbon atom attached to chlorine. This duality allows it to act as a precursor for a variety of important synthetic transformations. It is widely recognized for its role in the protection of functional groups, the formation of carbon-carbon bonds, and as a building block in the synthesis of more complex molecules. acs.orgchemimpex.com Its ability to introduce the methylthiomethyl (MTM) group is a key feature, providing a stable yet readily cleavable moiety in multistep syntheses. researchgate.net

Historical Context and Evolution of Research on this compound

The exploration of α-chloro sulfides, the class of compounds to which this compound belongs, has a rich history. An early significant contribution was made in 1955 by F. G. Bordwell and Burnett M. Pitt, who detailed the formation of α-chloro sulfides from the reaction of sulfides with chlorinating agents like sulfuryl chloride. wikipedia.orgacs.org This foundational work paved the way for a deeper understanding of the reactivity of these compounds.

Subsequent research, notably by pioneering chemists such as E.J. Corey, significantly expanded the synthetic utility of this compound. Corey and his group demonstrated its effectiveness in the protection of hydroxyl groups as methylthiomethyl (MTM) ethers, a strategy that has since become a standard procedure in organic synthesis. researchgate.nettcichemicals.com Over the decades, research has continued to uncover new applications for this versatile reagent, from its use in the total synthesis of complex natural products to its role in the construction of novel heterocyclic frameworks and its emerging potential in medicinal chemistry. researchgate.netscbt.com

Physicochemical Properties of this compound

The utility of this compound in the laboratory is underpinned by its specific physical and chemical characteristics. A summary of its key properties is provided in the interactive table below.

| Property | Value | Source(s) |

| CAS Number | 2373-51-5 | chemicalbook.comscbt.comnih.gov |

| Molecular Formula | C₂H₅ClS | chemicalbook.comnih.gov |

| Molecular Weight | 96.58 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless to light yellow liquid | tcichemicals.comchemicalbook.com |

| Boiling Point | 105 °C (lit.) | sigmaaldrich.comchemicalbook.com |

| Density | 1.153 g/mL at 25 °C (lit.) | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.498 (lit.) | sigmaaldrich.comchemicalbook.com |

| Solubility | Soluble in acetonitrile (B52724), ether, and dichloromethane. Insoluble in water. | chemicalbook.comsolubilityofthings.com |

Research Findings on the Applications of this compound

The versatility of this compound is best illustrated through its diverse applications in organic synthesis. The following sections detail some of the key research findings that have established it as an indispensable tool for chemists.

Protecting Group Chemistry

One of the most well-established roles of this compound is in the protection of functional groups, particularly alcohols and carboxylic acids. The methylthiomethyl (MTM) group is introduced by reaction of the alcohol or carboxylic acid with this compound, typically in the presence of a base.

Protection of Alcohols: The formation of methylthiomethyl (MTM) ethers provides a robust protecting group for alcohols that is stable to a wide range of reaction conditions, including those that are acidic or basic. Pioneering work by E.J. Corey and M.G. Bock in 1975 demonstrated the utility of this protection strategy for primary hydroxyl groups. researchgate.nettcichemicals.com

Protection of Carboxylic Acids: Similarly, carboxylic acids can be converted to their methylthiomethyl (MTM) esters. researchgate.netsci-hub.se These esters are stable to many reagents but can be cleaved under specific conditions to regenerate the carboxylic acid, making them valuable intermediates in complex syntheses. researchgate.net

Methylene (B1212753) Transfer Reactions

This compound serves as a methylene transfer reagent, enabling the formation of cyclopropane (B1198618) rings. This is particularly evident in iron(II) mediated cyclopropanation reactions of carbonyl and aromatic compounds. scbt.comchemicalbook.com This transformation allows for the direct construction of three-membered rings, which are important structural motifs in many natural products and bioactive molecules.

Synthesis of Heterocyclic Compounds

The reactivity of this compound has been harnessed in the synthesis of various heterocyclic compounds. For instance, it has been used in reactions with derivatives of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one. solubilityofthings.com The ability to introduce a reactive methylene-sulfur linkage provides a handle for subsequent cyclization reactions, leading to the formation of diverse ring systems.

Precursor to Other Synthetic Intermediates

This compound is a valuable starting material for the preparation of other important synthetic intermediates.

Vinyl Sulfides: It can be used as a precursor for the synthesis of vinyl sulfides, which are themselves versatile building blocks in organic synthesis.

Chloromethyl Methyl Sulfone: Oxidation of this compound yields chloromethyl methyl sulfone, a compound with its own distinct reactivity profile. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

chloro(methylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClS/c1-4-2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMLCCRPDOIBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178406 | |

| Record name | Chlorodimethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-51-5 | |

| Record name | Chloromethyl methyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodimethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl methyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorodimethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl methyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Chloromethyl Methyl Sulfide

Direct Chlorination Approaches

Direct chlorination methods are the most common routes for the synthesis of chloromethyl methyl sulfide (B99878). These approaches involve the reaction of a sulfide with a chlorinating agent to introduce a chlorine atom on the carbon adjacent to the sulfur atom.

Reaction of Dimethyl Sulfide with Sulfuryl Chloride

(CH₃)₂S + SO₂Cl₂ → CH₃SCH₂Cl + SO₂ + HCl wikipedia.org

Mechanistic Investigations of the Chlorination Process

The reaction between dimethyl sulfide and sulfuryl chloride is understood to proceed through an ionic mechanism. researchgate.net The process is initiated by the nucleophilic attack of the sulfur atom in dimethyl sulfide on the sulfuryl chloride. This is followed by the elimination of sulfur dioxide and a proton to form the chloromethyl methyl sulfide product. Some research suggests the formation of a chlorosulfonium salt intermediate during the reaction. cdnsciencepub.com

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions.

Temperature Control: The reaction is exothermic, and maintaining a low temperature is critical to prevent over-chlorination and thermal degradation. Modern protocols advocate for cooling the reaction mixture to temperatures between -10°C and 5°C. Studies have shown that yields can exceed 85% under these controlled temperature conditions.

Solvent Selection: While the reaction can be performed neat (without a solvent), the use of non-polar solvents like pentane (B18724) or carbon tetrachloride is often preferred. These solvents help to stabilize any radical intermediates and can facilitate product isolation.

Reagent Stoichiometry: A 1:1 molar ratio of dimethyl sulfide to sulfuryl chloride is generally considered ideal for this reaction. However, a slight excess of sulfuryl chloride may be used to ensure the complete conversion of the starting material.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound from Dimethyl Sulfide and Sulfuryl Chloride

| Parameter | Condition | Rationale | Reported Yield |

|---|---|---|---|

| Temperature | -10°C to 0°C | Minimizes thermal degradation and side reactions. | >85% |

| 0°C to 5°C | Suppresses over-chlorination. | High (unspecified) | |

| Ambient (20-25°C) | Inconsistent yields due to over-chlorination. | Inconsistent | |

| Solvent | Neat (solvent-free) | Efficient and avoids solvent removal steps. | High (unspecified) |

| Pentane | Stabilizes intermediate radicals and improves isolation. | Improved | |

| Carbon Tetrachloride | Stabilizes intermediate radicals and improves isolation. | Improved | |

| Stoichiometry | 1:1 (DMS:SO₂Cl₂) | Ideal molar ratio. | Optimal |

| Slight excess of SO₂Cl₂ | Ensures complete conversion of dimethyl sulfide. | High |

Scalability Considerations for Laboratory and Industrial Synthesis

The synthesis of this compound using dimethyl sulfide and sulfuryl chloride is scalable for both laboratory and industrial applications. The use of liquid sulfuryl chloride instead of gaseous chlorine enhances safety and control, which is a significant advantage for large-scale production. Furthermore, this method has been successfully adapted for continuous-flow reactors, achieving a throughput of 12 kg/h with 89% purity in a pilot-scale study, highlighting its industrial viability. The purification of the crude product is typically achieved through fractional distillation.

Chlorination of Unsymmetrical Sulfides using N-Chlorosuccinimide

N-Chlorosuccinimide (NCS) is another effective reagent for the chlorination of sulfides, particularly for unsymmetrical sulfides where selectivity is a concern. researchgate.netresearchgate.net NCS is considered a milder chlorinating agent compared to sulfuryl chloride. acs.org

Selectivity Studies in α-Chloro Derivative Formation

The chlorination of unsymmetrical aliphatic sulfides with NCS in a solvent like carbon tetrachloride has been investigated to understand the selectivity of α-chloro sulfide formation. researchgate.netresearchgate.net Studies on the reaction of ethyl methyl sulfide with NCS have shown the formation of a mixture of α-chloro derivatives. researchgate.net The ratio of these products is dependent on the reaction conditions. Research indicates that the regioselectivity of the chlorination is influenced by the electronic properties of the substituents on the carbons alpha to the sulfur atom. cdnsciencepub.com For instance, in the chlorination of benzyl (B1604629) t-butyl sulfide and benzyl p-methoxybenzyl sulfide, NCS affords α-chloro sulfides, whereas sulfuryl chloride leads to carbon-sulfur bond cleavage, demonstrating the different reactivity and selectivity of these two chlorinating agents. researchgate.netresearchgate.net The directive effect in the chlorination of benzyl p-chlorobenzyl sulfide has also been studied, providing insights into the mechanistic aspects of these reactions. researchgate.net

Influence of Solvent Systems and Temperature on Product Distribution

The synthesis of this compound via the chlorination of dimethyl sulfide is highly sensitive to the choice of solvent and the reaction temperature. These parameters significantly influence the reaction rate, selectivity, and the suppression of side products, such as over-chlorinated species.

Solvent Effects: The polarity of the solvent plays a crucial role in the reaction's outcome. Non-polar solvents are generally preferred for the direct chlorination of dimethyl sulfide.

Non-Polar Solvents: Solvents like carbon tetrachloride or pentane are favored as they help to stabilize the reaction intermediates and facilitate easier product isolation. In a study involving the chlorination of unsymmetrical sulfides with N-chlorosuccinimide (NCS), carbon tetrachloride was used as the solvent.

Solvent-Free (Neat) Conditions: For certain chlorinating agents, such as sulfuryl chloride (SO₂Cl₂), the reaction can be effectively conducted without a solvent. This "neat" synthesis involves the slow addition of SO₂Cl₂ to dimethyl sulfide, which can lead to high yields if the temperature is properly controlled.

Aqueous Biphasic Systems: In some process-oriented syntheses, particularly for the subsequent conversion to methanesulfonyl chloride, the reaction has been performed in the presence of an aqueous acid phase, sometimes with a mutual organic solvent like carbon tetrachloride. google.com The solubility of this compound itself is higher in polar solvents, a factor to consider during workup and extraction. solubilityofthings.com

Temperature Control: Maintaining a low temperature is critical to prevent side reactions, primarily over-chlorination, which leads to the formation of dithis compound and other impurities.

Chlorination with Chlorine Gas (Cl₂): Modern protocols recommend cooling the reaction mixture to between 0°C and 5°C using an ice bath to suppress the formation of byproducts. Early experiments at ambient temperatures (20–25°C) reported inconsistent yields due to this lack of control.

Chlorination with Sulfuryl Chloride (SO₂Cl₂): Optimal yields, reported to exceed 85%, are achieved when the reaction mixture is maintained at temperatures between -10°C and 0°C.

General Chlorination: For many chlorination procedures involving sulfides, a temperature range of -20°C to +25°C is considered desirable for maximizing yield, with a tighter range of -10°C to +10°C being preferable. google.com

The following table summarizes the impact of different reaction conditions on the synthesis of this compound.

| Chlorinating Agent | Solvent | Temperature | Outcome |

| Chlorine (Cl₂) | Pentane or Carbon Tetrachloride | 0–5°C | Suppresses side reactions and improves product isolation. |

| Sulfuryl Chloride (SO₂Cl₂) | Neat (Solvent-Free) | -10°C to 0°C | Minimizes thermal degradation, yields can exceed 85%. |

| N-chlorosuccinimide (NCS) | Carbon Tetrachloride | 4°C | Controlled formation of α-chloro derivatives. |

Alternative Synthetic Pathways

Beyond the direct chlorination of dimethyl sulfide, alternative routes to this compound have been developed, most notably through reactions involving dimethyl sulfoxide (B87167) (DMSO).

Derivation from Dimethyl Sulfoxide via Pummerer-Type Reactions

The Pummerer rearrangement and its variants provide an indirect pathway to this compound, where DMSO acts as the source of the methylthiomethyl group. researchgate.net The classical Pummerer reaction involves the conversion of a sulfoxide into an α-acyloxy sulfide using an acid anhydride (B1165640). numberanalytics.com In modified versions relevant to this compound synthesis, the reaction is steered to produce a chloro-substituted sulfide. It is speculated that in some reactions employing DMSO, this compound is formed in situ as a reactive precatalyst. researchgate.net The reaction of a sulfoxide with an appropriate chlorine source can generate an intermediate that, instead of capturing an acetate (B1210297), is intercepted by a chloride ion.

Exploration of Catalytic Systems and Reaction Media

Protic Acid Catalysis: In one system, a combination of hydrochloric acid (HCl) and N,N'-dimethylpropyleneurea (DMPU) was used to catalyze the reaction of homoallylic amines with DMSO. nih.gov In this aza-Pummerer reaction, it was proposed that this compound is generated in situ as a key intermediate. nih.gov The reaction was conducted at 65°C, with DMSO serving as both a reactant and the reaction medium. nih.gov

Trifluoroacetic Anhydride (TFAA): TFAA is a highly reactive reagent for promoting Pummerer reactions, often more effective than acetic anhydride. researchgate.net It activates the sulfoxide by forming a trifluoroacetoxy sulfonium (B1226848) salt, which is a potent electrophile.

Oxalyl Chloride and Thionyl Chloride: Reagents like oxalyl chloride and thionyl chloride can react with DMSO. orgsyn.org For instance, the reaction of DMSO with oxalyl chloride at low temperatures (below -10°C) is used to generate intermediates for further synthesis, though careful temperature control is needed to prevent the formation of this compound as a byproduct. orgsyn.org

Trimethylsilyl (B98337) Chloride (TMSCl): TMSCl is another effective activator. nih.gov The reaction of a sulfoxide with TMSCl is proposed to form an O-silylated sulfonium species, which can then eliminate to a thionium (B1214772) ion or be converted to an α-chloro thioether, an analogue of this compound. nih.gov This reaction is often performed in ethereal solvents. nih.gov

The table below outlines various catalytic systems used in Pummerer-type reactions that can lead to this compound or its derivatives.

| Activating Agent/Catalyst | Reaction Medium | Key Features |

| HCl•DMPU | Dimethyl Sulfoxide (DMSO) | Protic acid-catalyzed system where this compound is a proposed intermediate. nih.gov |

| Trifluoroacetic Anhydride (TFAA) | Varies | Highly reactive Pummerer promoter. researchgate.net |

| Trimethylsilyl Chloride (TMSCl) | Ethereal Solvents | Forms a silyloxysulfonium intermediate, which can lead to α-chloro thioethers. nih.gov |

| Oxalyl Chloride | Acetonitrile (B52724) | Reaction with DMSO must be kept at low temperature to avoid byproduct formation. orgsyn.org |

Electrophilic Chloromethylation of Sulfide Precursors

The most direct and common method for synthesizing this compound is the electrophilic chlorination of a sulfide precursor, specifically dimethyl sulfide. wikipedia.org This reaction involves the attack of an electrophilic chlorine species on the sulfur atom of dimethyl sulfide. The process is an electrophilic substitution at the sulfur atom, followed by rearrangement and deprotonation to yield the α-chloro sulfide.

The reaction is typically performed by treating dimethyl sulfide with a suitable chlorinating agent, such as elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂). wikipedia.org This method is foundational for producing this compound for laboratory and industrial use.

Formation and Rearrangement of Sulfonium Intermediates

The mechanism of electrophilic chlorination of dimethyl sulfide proceeds through the formation of sulfonium intermediates. The exact nature of the intermediate can vary depending on the specific reagents and conditions used.

Chlorosulfonium Chloride Intermediate: When dimethyl sulfide reacts with chlorine, a dimethylchlorosulfonium chloride salt is believed to form initially. This intermediate is unstable and rearranges. A proton is abstracted from one of the methyl groups, leading to the formation of a sulfur ylide ([CH₃S⁺(Cl)CH₂⁻]) or a related species, which then collapses to yield this compound and hydrogen chloride. thieme-connect.de

Tetravalent Sulfur Intermediates: Some mechanistic proposals suggest the involvement of tetravalent sulfur species, such as dimethylsulfur dichloride, as transient intermediates in the reaction between dimethyl sulfide and chlorine. thieme-connect.de

Oxochlorosulfonium Intermediates: In reactions involving chlorinolysis in aqueous media, the formation of oxochlorosulfonium chloride intermediates has been proposed. scribd.com

Thionium Ion Intermediates: In the context of Pummerer-type reactions originating from DMSO, activation of the sulfoxide leads to an activated sulfonium species (e.g., an acetoxysulfonium or silyloxysulfonium ion). numberanalytics.comnih.gov This species can eliminate to form a highly electrophilic thionium ion ([CH₃S=CH₂]⁺). nih.govacs.org The subsequent addition of a chloride ion to this thionium ion yields the final this compound product. nih.gov

These sulfonium intermediates are key to understanding how the chlorine atom is introduced onto the carbon adjacent to the sulfur atom, transforming a simple sulfide or sulfoxide into the functionalized this compound.

Reaction Mechanisms and Advanced Reactivity Profiles of Chloromethyl Methyl Sulfide

Nucleophilic Substitution Reactions

The predominant reaction pathway for chloromethyl methyl sulfide (B99878) is nucleophilic substitution, where the chlorine atom is displaced by a wide range of nucleophiles. The mechanism of these reactions can be nuanced, with evidence pointing towards both Sₙ1 and Sₙ2 characteristics depending on the substrate, nucleophile, and solvent conditions.

As an alkylating agent, chloromethyl methyl sulfide introduces the methylthiomethyl (CH₃SCH₂—), or MTM, group onto nucleophilic species. This function is central to its application in organic synthesis, particularly for the protection of functional groups. wikipedia.org The mechanism involves the attack of a nucleophile on the electrophilic methylene (B1212753) carbon, leading to the expulsion of the chloride ion.

This compound readily forms stable covalent adducts with a variety of soft and hard nucleophiles. The reaction proceeds via the displacement of the chloride ion from the α-carbon. For instance, it is widely used to protect alcohols and phenols by converting them into methylthiomethyl (MTM) ethers. lookchem.com Similarly, it reacts with carboxylic acids to form MTM esters and with amides to yield N-methylated products after a subsequent reduction step. wikipedia.orgresearchgate.net The formation of these adducts is a cornerstone of its utility, providing a temporary modification of functional groups to prevent their participation in unwanted side reactions during multi-step syntheses.

The general scheme for this alkylation is as follows:

Nu:⁻ + CH₃SCH₂Cl → CH₃SCH₂-Nu + Cl⁻

Where Nu: represents a generic nucleophile (e.g., RO⁻, RCOO⁻, R₂N⁻).

The concepts of regioselectivity and stereoselectivity are critical in defining the outcome of chemical reactions. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others.

In reactions involving this compound, regioselectivity is typically straightforward as it possesses a single electrophilic carbon center. However, when reacting with complex nucleophiles containing multiple potential reaction sites, the regioselectivity is governed by the intrinsic properties of the nucleophile, such as the Hard and Soft Acids and Bases (HSAB) principle.

Detailed stereochemical studies on substitution reactions of this compound are not extensively documented in the reviewed literature. However, studies on structurally similar compounds, such as chloromethyl phenyl sulfide, have shown that while reactions can proceed with high regioselectivity, they may exhibit low stereoselectivity. illinois.edu For example, its reaction with certain silyl (B83357) dienol ethers results in a nearly 1:1 mixture of E and Z isomers. illinois.edu The stereochemical outcome of Sₙ2 reactions is typically inversion of configuration, whereas Sₙ1 reactions lead to racemization. The actual stereoselectivity for reactions with this compound would likely depend on the specific nucleophile and conditions, which influence the degree to which the reaction follows a pure Sₙ1 or Sₙ2 pathway. helsinki.finih.gov

This compound exhibits broad reactivity with common nucleophiles.

Halides: It undergoes halide exchange reactions. For instance, treatment with sodium iodide (NaI) in a suitable solvent like dimethyl ether (DME) can be used to synthesize the more reactive iodomethyl methyl sulfide.

Alkoxides and Phenoxides: The reaction with alkoxides (RO⁻) or alcohols in the presence of a non-nucleophilic base is a standard method for protecting hydroxyl groups. lookchem.comoup.com

Carboxylates: Carboxylate anions (RCOO⁻) react efficiently to form methylthiomethyl esters. researchgate.net

Amines and Amides: It reacts with amides in acidic media, which can be a step in the synthesis of methylamides. researchgate.net

Sulfur Nucleophiles: Reaction with thiocyanate (B1210189) salts, such as potassium thiocyanate, yields methylthiomethyl isothiocyanate. google.com

The synthesis of methylthiomethyl (MTM) ethers and esters is a primary application of this compound, serving as a robust method for protecting hydroxyl and carboxyl functional groups, respectively. researchgate.net

MTM Ethers: Alcohols and phenols are converted to their corresponding MTM ethers under mild conditions. A common procedure involves reacting the alcohol with this compound in the presence of a base such as sodium hydride (NaH) with a catalytic amount of sodium iodide (NaI) in a solvent like dimethyl ether (DME) or tetrahydrofuran (B95107) (THF). lookchem.comchemicalbook.com An alternative mild method utilizes silver nitrate (B79036) (AgNO₃) to facilitate the reaction. oup.com

MTM Esters: Carboxylic acids are protected as MTM esters by first converting the acid to its carboxylate salt (e.g., with potassium or triethylamine) and then reacting it with this compound. researchgate.netprepchem.com The use of phase-transfer catalysts or additives like 18-crown-6 (B118740) can enhance the reaction rate and yield, particularly for less reactive salts. lookchem.comchemicalbook.com These MTM protecting groups are valued for their stability under various conditions and their selective removal under neutral or acidic hydrolysis. researchgate.net

| Nucleophile (Substrate) | Reagents | Product | Yield (%) | Reference |

| Heptanoic Acid | Triethylamine (B128534) | Methylthiomethyl heptanoate | - | prepchem.com |

| Carboxylic Acid (generic) | K-salt, NaI, 18-crown-6 | MTM Ester | - | lookchem.com |

| Alcohol (generic) | NaH, NaI, DME | MTM Ether | - | lookchem.com |

| Alcohol (various) | Silver Nitrate | MTM Ether | Good | oup.com |

Kinetic studies provide insight into the rate-determining steps of nucleophilic substitution on this compound and related compounds. The hydrolysis of chloromethyl aryl sulfides in aqueous dioxane has been shown to follow first-order kinetics, with the rate being independent of the hydrogen ion concentration. datapdf.com This observation argues against a mechanism where the initial protonation of the sulfur is a prerequisite for reaction.

The hydrolysis rates of substituted chloromethyl phenyl sulfides show a strong correlation with the Hammett substituent constants (ρ ≈ -2.6), indicating that electron-donating groups on the phenyl ring significantly accelerate the reaction. datapdf.com This substantial electronic effect supports a mechanism where there is considerable positive charge development at the methylene carbon in the transition state of the rate-determining step. This is consistent with an Sₙ1-like mechanism involving the formation of a resonance-stabilized sulfonium-carbocation intermediate ([ArS-CH₂⁺ ↔ ArS⁺=CH₂]). datapdf.com

| Compound | Relative Hydrolysis Rate (in 50% aq. dioxane) | Reference |

| p-Nitrophenyl chloromethyl sulfide | 1 | datapdf.com |

| p-Chlorophenyl chloromethyl sulfide | 29.6 | datapdf.com |

| Phenyl chloromethyl sulfide | 100 | datapdf.com |

| p-Methoxyphenyl chloromethyl sulfide | 540 | datapdf.com |

| This compound | ~20,000 (in 5M aq. dioxane) |

The data table highlights the significant influence of the sulfur substituent on the reaction rate. This compound hydrolyzes approximately 200 times faster than chloromethyl phenyl sulfide. This enhanced reactivity is attributed to the greater ability of the methyl group, compared to the phenyl group, to stabilize the adjacent developing positive charge. Furthermore, chloromethyl methyl ether is vastly more reactive than its sulfur analog, which is a consequence of the greater ability of the oxygen atom's lone pairs to stabilize the transition state through π-donation. libretexts.orgsit.edu.cn The rate-determining step is therefore the cleavage of the carbon-chlorine bond, facilitated by anchimeric assistance from the adjacent sulfur atom.

Reactivity with Common Nucleophiles (e.g., Halides, Alkoxides, Amines)

Oxidation Chemistry of the Sulfur Moiety

The sulfur atom in this compound (ClCH₂SCH₃) is susceptible to oxidation, a reaction that significantly alters the compound's electronic properties and reactivity. This process can be controlled to selectively yield either the corresponding sulfoxide (B87167) or sulfone, each being a valuable intermediate in organic synthesis. The oxidation state of the sulfur atom dictates the chemical behavior of the resulting molecule.

Formation of Sulfoxides

The initial oxidation of the sulfide yields chloromethyl methyl sulfoxide (ClCH₂S(O)CH₃), a compound where the sulfur atom becomes a chiral center. researchgate.net This transformation is of significant interest as chiral sulfoxides are crucial building blocks in asymmetric synthesis. researchgate.net

Achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone requires carefully chosen reagents and controlled reaction conditions. nih.gov The choice of oxidant is critical for maximizing the yield of the desired sulfoxide. nih.gov

Hydrogen Peroxide (H₂O₂): The use of hydrogen peroxide, often in glacial acetic acid, provides a "green" and effective method for oxidizing sulfides to sulfoxides. ias.ac.in This system operates under mild, transition-metal-free conditions. ias.ac.in For the oxidation of methyl phenyl sulfide, a related compound, glacial acetic acid proved to be the most effective solvent. ias.ac.in The reaction likely involves the electrophilic attack of a peroxide oxygen on the sulfide's sulfur atom. ias.ac.in An alternative method involves using an ethereal solution of hydrogen peroxide, prepared by extraction from a 30% aqueous solution, with acetic acid as a catalyst and magnesium sulfate (B86663) to remove the water generated during the reaction.

Peracids: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for the oxidation of sulfides to sulfoxides. nih.gov For instance, the oxidation of sulfides to their corresponding sulfoxides using m-CPBA can achieve yields ranging from 53% to 99%. nih.gov However, the use of solid peroxides like m-CPBA on an industrial scale can pose safety concerns. nih.gov Other peracids, including perbenzoic acid, perphthalic acid, and peracetic acid, have also been employed for the oxidation of α-chlorosulfides.

Dimethyldioxirane (B1199080) (DMDO): Dimethyldioxirane, a powerful yet mild oxidizing agent, can selectively oxidize sulfides to sulfoxides. cdnsciencepub.com The reaction of sulfides with 2-4 equivalents of DMDO typically results in the formation of sulfoxides with good chemoselectivity, indicated by a sulfoxide/sulfone ratio greater than 9:1 in some cases. cdnsciencepub.com The use of DMDO is advantageous as it operates under neutral conditions, which is beneficial when substrates are sensitive to acid, such as in cases where attempted oxidation with hydrogen peroxide in acetic acid led to complete decomposition of the starting material. cdnsciencepub.com

Other Reagents: A highly selective and mild oxidation of this compound has been achieved using bromine in the presence of hexabutyldistannoxane under anhydrous conditions, which is particularly suitable for hydrophobic sulfides. Molybdenum(VI) cis-dioxo complexes have also been shown to be effective catalysts for the selective oxidation of this compound to its sulfoxide with excellent conversion rates. nih.gov This is particularly noteworthy as this sulfide serves as a model compound for sulfur mustards, where selective oxidation to the sulfoxide is crucial to avoid the formation of equally toxic sulfone derivatives. nih.gov

Table 1: Comparison of Selective Oxidation Methodologies for Sulfide to Sulfoxide Conversion

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Glacial acetic acid, room temp. | "Green" reagent, mild conditions, simple procedure. ias.ac.in | May require excess H₂O₂; risk of over-oxidation. ias.ac.in |

| Peracids (e.g., m-CPBA) | CH₂Cl₂, various temperatures | High yields, well-established method. nih.gov | Safety concerns with solid peroxides on large scale. nih.gov |

| Dimethyldioxirane (DMDO) | Acetone (B3395972), mild conditions | High selectivity, neutral conditions, suitable for sensitive substrates. cdnsciencepub.com | Impractical for large-scale synthesis due to reagent preparation. |

Since the sulfinyl group in asymmetrically substituted sulfoxides is chiral, the stereochemical outcome of the oxidation of prochiral sulfides like this compound is a critical aspect. researchgate.net The synthesis of enantiomerically pure sulfoxides is highly valuable for applications in asymmetric synthesis.

Research into the stereospecific oxidation of this compound itself is limited. However, general principles from related reactions provide insight. The reaction of the α-lithio derivative of chloromethyl methyl sulfoxide with symmetrical ketones has been observed to yield only one of the two possible diastereomeric products, indicating high stereoselectivity, although the exact stereochemistry of the adducts was not determined. nih.gov This suggests that the existing stereocenter on the sulfoxide can effectively direct the outcome of subsequent reactions.

Enantioselective oxidation of sulfides is often achieved using chiral catalysts or reagents. For example, Sharpless asymmetric oxidation conditions have been optimized for the synthesis of ortho-alkoxy aryl sulfoxides with high enantioselectivity. cdnsciencepub.com Similarly, enzymatic oxidation, such as with chloroperoxidase, can produce chiral sulfoxides like (R)-methyl phenyl sulfoxide from methyl phenyl sulfide. biosynth.com In one study, the presence of chloride ions was found to render the chloroperoxidase-catalyzed oxidation non-enantioselective, whereas the reaction was enantioselective in the absence of chloride.

While these examples demonstrate the potential for controlling the stereochemistry during the oxidation of sulfides, specific, well-documented protocols for achieving high enantioselectivity in the direct oxidation of this compound to a single enantiomer of its sulfoxide are not extensively reported in the available literature. The resulting chloromethyl methyl sulfoxide is often treated as a racemic mixture in subsequent synthetic steps.

Formation of Sulfones

Further oxidation of the sulfoxide intermediate leads to the formation of chloromethyl methyl sulfone (ClCH₂S(O)₂CH₃). nih.gov This oxidation is generally more straightforward than the selective synthesis of the sulfoxide, as it involves complete oxidation of the sulfur moiety. researchgate.net

The synthesis of chloromethyl methyl sulfone from this compound requires more potent oxidizing conditions than those used for sulfoxide formation to ensure the reaction goes to completion.

Hydrogen Peroxide with Acetic Acid: A common and effective method for oxidizing α-chlorosulfides to their corresponding sulfones involves using hydrogen peroxide in the presence of acetic acid. organic-chemistry.org The combination of hydrogen peroxide with acetic acid can form peracetic acid in situ, which is a strong oxidizing agent capable of converting the sulfide directly to the sulfone. organic-chemistry.org In a procedure for preparing chloromethyl methyl sulfone, an ethereal solution of H₂O₂ was used with acetic acid as a catalyst. Efficient oxidation required the removal of generated water using anhydrous magnesium sulfate.

Other Oxidizing Agents: Historically, reagents such as perbenzoic acid, perphthalic acid, and chromic anhydride (B1165640) in glacial acetic acid have been utilized for the oxidation of α-chlorosulfides to sulfones. More recent methods explore various catalytic systems. For example, niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. nih.gov Another approach generates chlorine dioxide in situ from sodium chlorite (B76162) and hydrochloric acid in an organic solvent to achieve efficient oxidation to the sulfone.

Table 2: Reagents for the Synthesis of Sulfones from Sulfides

| Oxidizing System | Typical Conditions | Key Features |

|---|---|---|

| H₂O₂ / Acetic Acid | Reflux | Forms powerful peracetic acid in situ; common and effective. organic-chemistry.org |

| Peracids (e.g., Perbenzoic) | Glacial acetic acid | Strong oxidizing conditions to ensure complete conversion. |

| Chromic Anhydride | Glacial acetic acid | A historically used, powerful oxidizing agent. |

| H₂O₂ / Niobium Carbide | - | Catalytic system allowing use of H₂O₂ for complete oxidation. nih.gov |

| NaClO₂ / HCl | Organic solvent, mild conditions | In situ generation of ClO₂; overcomes solubility issues of aqueous oxidants. |

The oxidation of a sulfide to a sulfone is generally accepted to be a two-step process, proceeding through a sulfoxide intermediate.

Sulfide → Sulfoxide → Sulfone

The initial step involves the electrophilic attack of the oxidant on the electron-rich sulfur atom of the sulfide, forming the sulfoxide. The sulfoxide is less nucleophilic than the starting sulfide, which is why selective oxidation to the sulfoxide is possible under controlled conditions.

To proceed to the sulfone, a second oxidation step must occur at the sulfur atom of the sulfoxide. This typically requires more forcing conditions or a stronger oxidant because the sulfur atom in the sulfoxide is less susceptible to electrophilic attack due to the electron-withdrawing nature of the sulfinyl oxygen.

In the case of oxidation with hydrogen peroxide in the presence of acetic acid, it has been proposed that H₂O₂ is the primary oxidant for the first step (sulfide to sulfoxide), while the peracetic acid formed in situ is the major player in the second, more difficult step (sulfoxide to sulfone). organic-chemistry.org

For powerful oxidants like dimethyldioxirane, an alternative mechanism has been proposed for the oxidation of general sulfides. This mechanism suggests the involvement of a hypervalent sulfur intermediate (a sulfurane). The reaction may proceed through a zwitterionic intermediate which can then cyclize to form the hypervalent species. This pathway can, in some cases, lead directly to the sulfone without the sulfoxide being a free intermediate, especially with highly electrophilic dioxiranes. Computational studies on the decomposition of α-chloromethyl methyl sulfone catalyzed by a hydroxide (B78521) ion have also been conducted, indicating a complex, multi-step process for related reactions. researchgate.net

Electrophilic Aromatic Substitution Reactions

This compound serves as an effective agent for introducing the methylthiomethyl group (–CH₂SCH₃) onto aromatic rings through electrophilic aromatic substitution. This transformation, known as methylthiomethylation, is typically facilitated by the presence of a Lewis acid catalyst.

The direct alkylation of aromatic compounds using this compound is a key method for forming arylmethyl thioethers. The success and reactivity of this process are highly dependent on the activation of the reagent by a Lewis acid.

The methylthiomethylation of aromatic compounds is often challenging because the expected reactive species, the thiocarboxonium ion (CH₃SCH₂⁺), is significantly stabilized by the adjacent sulfur atom through pπ-pπ electron donation. mdma.ch This stabilization reduces the electrophilicity of the carbocationic center, thereby decreasing its reactivity towards many aromatic substrates. mdma.ch

To overcome this low reactivity, a "superelectrophilic" methylthiomethylating agent can be generated. mdma.ch Research has demonstrated that using an excess of a strong Lewis acid, such as aluminum chloride (AlCl₃), is crucial for enhancing the electrophilicity of the intermediate. mdma.chresearchgate.net The excess Lewis acid coordinates with the sulfur atom of the thiocarboxonium ion. mdma.chresearchgate.net This coordination diminishes the back-donation of electron density from the sulfur to the adjacent carbocationic center. mdma.chresearchgate.net The resulting complex is a highly reactive "superelectrophile" capable of reacting even with less reactive arenes. mdma.ch

The effectiveness of methylthiomethylation is highly dependent on the reaction conditions and the nature of the aromatic substrate. Early studies using stoichiometric amounts of Lewis acids like titanium(IV) chloride showed limited success; for instance, the alkylation of toluene (B28343) resulted in only a 37% yield. mdma.ch

However, the development of the superelectrophilic system using excess aluminum chloride has significantly broadened the scope of this reaction. mdma.ch For example, when chlorobenzene (B131634) is treated with this compound in the presence of a 1:2 molar ratio of the arene to aluminum chloride, it is almost quantitatively converted into methylthiomethylated products. mdma.ch The reaction shows high regioselectivity, yielding a mixture of ortho- and para-isomers, with the para-isomer being predominant and no meta-isomer detected. mdma.ch This method has proven effective for a range of aromatic compounds. mdma.chresearchgate.net

The table below summarizes the results of the methylthiomethylation of various arenes using the this compound/aluminum chloride system.

| Aromatic Substrate | Molar Ratio (Arene:AlCl₃) | Reaction Time | Yield (%) | Isomer Distribution (o:p:m) | Reference |

|---|---|---|---|---|---|

| Chlorobenzene | 1:1 | 2 hours | 77 | Not specified | mdma.ch |

| Chlorobenzene | 1:2 | 30 minutes | ~100 | 15:85:0 | mdma.ch |

| Toluene | 1:1 (with TiCl₄) | Not specified | 37 | Not specified | mdma.ch |

Methylthiomethylation of Arenes with Lewis Acid Catalysis

Addition Reactions to Unsaturated Systems

This compound can also undergo addition reactions with unsaturated carbon-carbon bonds, such as those found in olefins. These reactions typically proceed under acidic conditions and lead to the formation of various sulfur-containing molecules.

The reaction of this compound with alkenes in the presence of a strong acid provides a direct route to bifunctional compounds where both a chloro group and a methylthio group are added across the double bond.

A notable application of this reactivity is the synthesis of 3-(methylthio)propionaldehyde (B105701) and related structures from the addition of this compound to olefins in the presence of sulfuric acid. smolecule.comacs.orgacs.org The proposed mechanism involves the electrophilic attack of a sulfur-stabilized carbocation on the alkene, followed by subsequent reaction steps.

In a related transformation, the reaction of cyclic olefins with this compound can be mediated by other acid systems to yield different products. For instance, in the presence of silver tetrafluoroborate (B81430) (AgBF₄) and acetonitrile (B52724), cyclic olefins react to form N-(2-methylthiomethylcycloalkyl)acetamides. kyoto-u.ac.jp Furthermore, reacting cyclohexene (B86901) with this compound and formic acid, catalyzed by either AgBF₄ or zinc chloride (ZnCl₂), results in the formation of 1-formyloxy-2-(methylthiomethyl)cyclohexane. kyoto-u.ac.jp

The table below presents examples of products from the reaction of this compound with cyclohexene under different acidic conditions.

| Olefin | Acid/Catalyst System | Additional Reagent | Product | Reference |

|---|---|---|---|---|

| Cyclohexene | AgBF₄ | Acetonitrile | N-(2-Methylthiomethylcyclohexyl)acetamide | kyoto-u.ac.jp |

| Cyclohexene | AgBF₄ or ZnCl₂ | Formic Acid | 1-Formyloxy-2-(methylthiomethyl)cyclohexane | kyoto-u.ac.jp |

Reaction with Olefins under Acidic Conditions

Mechanistic Insights into Electrophilic Addition

This compound serves as a precursor to electrophilic species, particularly in the presence of Lewis acids. The mechanism for its participation in electrophilic addition reactions typically involves the initial formation of a highly reactive cationoid species. kyoto-u.ac.jp When this compound is treated with a strong Lewis acid, such as silver tetrafluoroborate (AgBF₄), the chloride is abstracted, leading to the formation of the methylthiomethyl cation (CH₃SCH₂⁺), stabilized as its tetrafluoroborate salt. kyoto-u.ac.jp This cation is a potent electrophile.

The proposed mechanism involves the electrophilic attack of this methylthiomethyl cation on a nucleophilic substrate, such as a cyclic olefin. kyoto-u.ac.jp This attack results in the formation of a new carbon-carbon bond and a carbocationic intermediate. The carbocation is then typically trapped by a nucleophile present in the reaction mixture. For instance, in reactions conducted with acetonitrile as the solvent, the nitrile can act as a nucleophile, attacking the carbocation. Subsequent hydrolysis then leads to the formation of an N-substituted acetamide. kyoto-u.ac.jp This process, known as a three-component reaction, demonstrates the ability of this compound to initiate complex bond-forming cascades through an electrophilic addition pathway. kyoto-u.ac.jp

[3+2] Cycloaddition Reactions

This compound itself is not directly used in [3+2] cycloaddition reactions. Instead, a closely related and more versatile precursor, chloromethyl trimethylsilylmethyl sulfide , serves as a synthon for the parent thiocarbonyl ylide (H₂C=S⁺-CH₂⁻), a key 1,3-dipole for these reactions. rsc.orgrsc.orgresearchgate.net This approach has become a cornerstone for synthesizing five-membered sulfur-containing heterocycles. enamine.netenaminestore.com

Generation and Reactivity of Thiocarbonyl Ylides from this compound Precursors

The generation of the parent thiocarbonyl ylide from chloromethyl trimethylsilylmethyl sulfide is a mild and efficient process. rsc.org It is typically achieved through a fluoride (B91410) ion-promoted 1,3-elimination reaction. researchgate.net Reagents like cesium fluoride (CsF) in a polar aprotic solvent such as acetonitrile are highly effective for this transformation. rsc.orgrsc.orgrsc.org

The mechanism involves the fluoride ion attacking the silicon atom, which facilitates the cleavage of the carbon-silicon bond. This prompts a 1,3-elimination of the chloride ion, resulting in the in-situ formation of the transient thiocarbonyl ylide. researchgate.net This reactive 1,3-dipole is not isolated but is immediately trapped by a suitable dipolarophile present in the reaction mixture. researchgate.net The versatility of this method allows the thiocarbonyl ylide to react with a wide array of dipolarophiles, including electron-deficient alkenes and alkynes, to construct various heterocyclic systems. enamine.netenaminestore.com

The [3+2] cycloaddition of thiocarbonyl ylides generated from chloromethyl trimethylsilylmethyl sulfide with various dipolarophiles provides a direct route to highly substituted dihydro- and tetrahydrothiophene (B86538) derivatives. rsc.orgacs.orgnih.gov This method is particularly effective for reactions with activated alkenes and alkynes.

The reaction with electron-deficient alkenes, such as acrylates, methyl vinyl ketone, and derivatives of fumaric and maleic acids, proceeds smoothly at room temperature to yield the corresponding tetrahydrothiophenes in good yields. rsc.org Similarly, reaction with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) affords dihydrothiophene derivatives. rsc.orgrsc.org This methodology has been expanded to synthesize a variety of functionalized tetrahydrothiophenes, including those with trifluoromethyl groups, by using appropriately substituted alkenes as reaction partners. tandfonline.comresearchgate.netuzh.ch

The table below summarizes representative examples of the synthesis of tetrahydro- and dihydrothiophene derivatives using this method.

| Dipolarophile | Product | Yield (%) |

| Methyl acrylate (B77674) | 3-Methoxycarbonyltetrahydrothiophene | 71 |

| Methyl vinyl ketone | 3-Acetyltetrahydrothiophene | 64 |

| Dimethyl fumarate (B1241708) | trans-3,4-Bis(methoxycarbonyl)tetrahydrothiophene | 82 |

| Dimethyl maleate (B1232345) | cis-3,4-Bis(methoxycarbonyl)tetrahydrothiophene | 75 |

| Dimethyl acetylenedicarboxylate | 3,4-Bis(methoxycarbonyl)-2,5-dihydrothiophene | 79 |

| Data sourced from Hosomi, A.; Matsuyama, Y.; Sakurai, H. J. Chem. Soc., Chem. Commun. 1986, 14, 1073. rsc.org |

The [3+2] cycloaddition reactions involving thiocarbonyl ylides are generally concerted and stereospecific, meaning the stereochemistry of the dipolarophile is retained in the heterocyclic product. rsc.orgwikipedia.org For example, the reaction with dimethyl fumarate (trans-alkene) exclusively yields the trans-substituted tetrahydrothiophene, while dimethyl maleate (cis-alkene) gives the corresponding cis-product. rsc.orgrsc.org This stereochemical fidelity is a key feature of concerted pericyclic reactions, proceeding through a highly ordered, six-electron transition state. wikipedia.org

Furthermore, a high degree of stereoselectivity can be achieved in these cycloadditions. researchgate.net When chiral auxiliaries are attached to the dipolarophile, significant diastereoselectivity can be induced. This has been demonstrated in reactions with chiral α,β-unsaturated amides, leading to the formation of enantiomerically pure trans-3,4-disubstituted tetrahydrothiophenes with high diastereofacial selectivity. The stereochemistry of the major diastereomer is often predictable based on steric models where the thiocarbonyl ylide approaches the less hindered face of the chiral dipolarophile. The stereochemistry of the resulting products is typically confirmed using techniques like 1H NOESY experiments. researchgate.netscispace.com

Applications of Chloromethyl Methyl Sulfide in Advanced Organic Synthesis

Methylene (B1212753) Transfer Chemistry

Methylene transfer reactions, involving the delivery of a CH₂ group to a substrate, are fundamental transformations in organic chemistry. Chloromethyl methyl sulfide (B99878) serves as a potent precursor for generating reactive intermediates capable of effecting such transfers, finding significant use in both cyclopropanation and alkylation reactions.

Iron, being an abundant and environmentally benign metal, has garnered significant attention as a catalyst for cyclopropanation reactions. In this context, chloromethyl methyl sulfide is not the direct cyclopropanating agent but is instrumental in the in situ preparation of a stable, iron-containing methylene transfer reagent. lookchem.comchemicalbook.comthermofisher.krscbt.com This approach provides a valuable alternative to traditional methods like the Simmons-Smith reaction. orgsyn.org

The process involves the reaction of this compound with a suitable iron complex, such as the cyclopentadienyl (B1206354) iron dicarbonyl dimer, to form an iron-methylene complex, (η⁵-C₅H₅)(CO)₂FeCH₂SCH₃. lookchem.comorgsyn.org This complex can then transfer a methylene group to various alkenes to furnish the corresponding cyclopropane (B1198618) derivatives.

One established procedure involves the reaction of the sodium salt of the cyclopentadienyl iron dicarbonyl anion with this compound, followed by treatment with iodomethane. orgsyn.org The resulting iron-containing reagent effectively cyclopropanates alkenes. For instance, the reaction with styrene (B11656) derivatives produces aryl-substituted cyclopropanes, which are important structural motifs in medicinal chemistry and materials science. researchgate.net The reaction's scope includes the successful cyclopropanation of various substituted styrenes.

Table 1: Iron-Catalyzed Cyclopropanation of Styrene Derivatives This table is representative of typical results for iron-catalyzed cyclopropanation reactions.

| Entry | Styrene Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | Styrene | Phenylcyclopropane | >90 |

| 2 | 4-Methylstyrene | (4-Methylphenyl)cyclopropane | 88-91 |

| 3 | 4-Chlorostyrene | (4-Chlorophenyl)cyclopropane | 88-91 |

| 4 | 4-Bromostyrene | (4-Bromophenyl)cyclopropane | 88-91 |

| 5 | 4-(Trifluoromethyl)styrene | [4-(Trifluoromethyl)phenyl]cyclopropane | 67 |

| 6 | α-Phenylstyrene | 1,1-Diphenylcyclopropane | >90 |

The efficiency, selectivity, and enantioselectivity of iron-catalyzed cyclopropanation are heavily dependent on the ligand architecture around the iron center. While early examples utilized organometallic complexes like Fp-CH₂SCH₃, orgsyn.org contemporary research focuses on the design of sophisticated organic ligands to modulate the catalyst's reactivity. oup.com

Prominent ligand classes include porphyrins, bis(imino)pyridines, and tetraaza macrocycles. oup.comrsc.org For instance, chiral iron porphyrin complexes have been shown to catalyze highly enantioselective cyclopropanation reactions, achieving high turnover numbers and excellent enantiomeric excess (up to 99% ee) for various aryl alkenes. nih.gov The design of C₁-symmetric chiral bis(imino)pyridine ligands, derived from amino acids like L-valine, has also enabled successful asymmetric cyclopropanation, providing a basis for developing new, efficient chiral iron catalysts. rsc.org Computational and experimental studies suggest that the electronic and steric properties of these ligands directly influence the stability and reactivity of the key iron-carbene intermediate, which is the active species in the methylene transfer step. nih.govnih.gov Optimization often involves fine-tuning the ligand framework to control the trajectory of the incoming alkene, thereby dictating the stereochemical outcome of the reaction. researchgate.net

Beyond cyclopropanation, this compound is a valuable precursor for generating electrophilic species used in alkylation, particularly for the N,N-dimethylation of amines.

A significant application of this compound is in the reductive N,N-dimethylation of challenging substrates like heteroaryl-amines. acs.orgnih.gov In these reactions, this compound acts as a source for the active methylthiomethyl cation (CH₃SCH₂⁺). This species is generated in situ and participates in a one-pot reductive methylation process.

The transformation of heteroaryl-amines can be significantly accelerated by using this compound. acs.orgnih.gov The methodology is particularly effective for the one-pot reductive transformation of nitro-substituted heteroaromatics to the corresponding N,N-dimethylamino derivatives. This process is applicable to multigram-scale synthesis, highlighting its practical utility. acs.orgnih.gov N-methylated amines are crucial compounds in the pharmaceutical, agrochemical, and fine chemical industries. nih.gov

Table 2: Reductive N,N-Dimethylation of Heteroaryl Amines This table illustrates the utility of CH₃SCH₂Cl as a precursor for the dimethylation of various amine substrates.

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Aminobenzothiazole | 2-(Dimethylamino)benzothiazole | High |

| 2 | 4-Nitroaniline | N,N-Dimethyl-p-phenylenediamine | High |

| 3 | 2-Amino-5-nitropyridine | 5-Nitro-N,N-dimethylpyridin-2-amine | Good |

| 4 | Aniline | N,N-Dimethylaniline | High |

The active species generated from this compound presents distinct advantages over traditional methylating agents like dimethyl sulfate (B86663) or methyl iodide. A key feature is the lower electrophilicity of the CH₃SCH₂⁺ species. acs.orgnih.gov This characteristic proves beneficial in "pathological cases" where common, highly reactive methylating agents lead to undesired side reactions or furnish the N,N-dimethylated products in low to no yield. acs.orgnih.gov

For instance, substrates containing multiple nucleophilic sites can be selectively dimethylated on the target amine without affecting other sensitive functional groups. Conventional methods often suffer from over-alkylation or reaction at unintended sites. The use of systems involving this compound avoids the formation of N-formamides as resting intermediates, which can be an issue with other reductive amination systems like those using DMSO/HCOOH. acs.orgnih.gov This milder reactivity profile expands the scope of reductive N,N-dimethylation to include substrates that are incompatible with more aggressive reagents.

Generation of Active Alkylating Species for Methylation

Protecting Group Strategies in Complex Syntheses

The methylthiomethyl (MTM) group, introduced using this compound, serves as a robust protecting group for both carboxylic acids and alcohols. Its unique cleavage conditions, often involving soft Lewis acids, allow for orthogonal protection strategies in the synthesis of polyfunctionalized molecules.

This compound reacts with carboxylic acids, typically in the presence of a base, to form methylthiomethyl (MTM) esters. tandfonline.comwikipedia.org This protection strategy is valuable due to the MTM ester's stability under various conditions and the mild methods available for its subsequent removal.

The formation of MTM esters is often achieved by reacting the carboxylate salt of the acid with this compound. researchgate.netresearchgate.net To avoid the use of the toxic and carcinogenic chloromethyl methyl ether, alternative methods have been developed. One such method utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like acetic anhydride (B1165640) in a Pummerer-type rearrangement. wikipedia.org More recent protocols have employed Swern oxidation conditions (dimethylsulfoxide, oxalyl chloride, and triethylamine (B128534) at low temperatures) or simply heating the carboxylic acid in DMSO, which acts as both the solvent and the methylthiomethyl source, to afford MTM esters in high yields. researchgate.netnih.gov

The deprotection of MTM esters can be accomplished under a range of mild conditions, a key feature for their application in the synthesis of sensitive molecules. These methods are designed to be non-hydrolytic and neutral or acidic to preserve other functional groups. researchgate.netresearchgate.net

Table 1: Selected Mild Deprotection Methods for Methylthiomethyl (MTM) Esters

| Reagent/System | Conditions | Substrate Scope | Yield (%) | Reference(s) |

| AlCl₃-N,N-dimethylaniline | CH₂Cl₂, room temp, < 1 hr | Various alkyl & aryl MTM esters | 80-99 | tandfonline.comtandfonline.com |

| MgBr₂-etherate | Ether, reflux | Aromatic & aliphatic MTM esters | High | |

| HgCl₂ | Acetonitrile (B52724)/water, reflux, 6 hrs | N-Boc-amino acid MTM esters | Quantitative | ingentaconnect.com |

| Enzymatic (Rabbit Plasma) | pH 7.4 buffer | MTM sulfone esters | 78-88 |

One notable mild deprotection system involves the use of aluminum chloride in combination with N,N-dimethylaniline. tandfonline.comtandfonline.com This reagent combination effectively cleaves MTM esters, as well as other esters like methyl and benzyl (B1604629) esters, at room temperature in dichloromethane, affording the parent carboxylic acids in excellent yields. tandfonline.com Another approach utilizes magnesium bromide in ether for the deprotection of MTM and other similar esters. In the context of peptide synthesis, N-Boc-protected amino acid MTM esters can be quantitatively cleaved using mercuric chloride in aqueous acetonitrile without affecting the Boc protecting group. ingentaconnect.com

A significant advantage of the methylthiomethyl ester is its orthogonality with other commonly used protecting groups. Orthogonal protection allows for the selective removal of one protecting group in a molecule containing multiple, different protecting groups, without affecting the others. wikipedia.orguchicago.edu The MTM group belongs to an orthogonal set that is cleaved under conditions that leave many other groups intact. thieme-connect.de

The MTM ester is stable to the basic conditions used to cleave 9-fluorenylmethyloxycarbonyl (Fmoc) groups and the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups. wikipedia.orgorganic-chemistry.org For instance, the deprotection of N-Boc-L-amino acid MTM esters with mercuric chloride proceeds without cleavage of the acid-labile Boc group. ingentaconnect.com Conversely, the MTM group is stable to the fluoride (B91410) ion sources (like TBAF) used to cleave silyl (B83357) ethers (e.g., TBDMS, TIPS). wikipedia.orgthieme-connect.de This differential stability is crucial in multistep synthesis.

Table 2: Orthogonality of MTM Ester with Common Protecting Groups

| Protecting Group | MTM Ester Cleavage Conditions (e.g., HgCl₂, AgNO₃) | Standard Cleavage Conditions for Other Group | Orthogonal? |

| tert-Butyloxycarbonyl (Boc) | Stable | Strong Acid (e.g., TFA, HCl) | Yes |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Stable | Base (e.g., Piperidine) | Yes |

| Benzyl (Bn) ether/ester | Stable | Hydrogenolysis (H₂, Pd/C) | Yes |

| tert-Butyldimethylsilyl (TBDMS) ether | Stable | Fluoride Ion (e.g., TBAF) or Acid | Yes |

| Tetrahydropyranyl (THP) ether | Stable | Mild Aqueous Acid | Yes |

This orthogonality allows for complex synthetic sequences where, for example, an Fmoc group can be removed to allow for peptide coupling, followed by a separate, selective deprotection of the MTM ester to unmask a carboxylic acid for a subsequent transformation, all while a silyl ether on another part of the molecule remains in place.

This compound is also widely used to protect hydroxyl groups as methylthiomethyl (MTM) ethers. wikipedia.org This transformation is valuable for protecting alcohols, including tertiary alcohols, which can be sensitive to the acidic conditions required for other protecting groups. wikipedia.org MTM ethers are stable under a variety of reaction conditions but can be removed selectively when needed.

A particularly mild and effective method for the formation of MTM ethers involves the use of this compound in the presence of silver nitrate (B79036). researchgate.netresearchgate.net This silver(I)-catalyzed reaction proceeds under gentle conditions and is suitable for a wide range of alcohol types, including primary, secondary, and tertiary alcohols. researchgate.net The reaction is typically carried out in a solvent like benzene (B151609) or cyclohexane (B81311) with an amine base such as triethylamine to scavenge the acid produced. thieme-connect.de The role of the silver ion is to act as a Lewis acid, activating the this compound towards nucleophilic attack by the alcohol. thieme-connect.delibretexts.org This method provides a valuable alternative to procedures requiring the formation of a sodium alkoxide with a strong base like sodium hydride. wikipedia.orgthieme-connect.de

Table 3: Silver Nitrate-Catalyzed Formation of MTM Ethers

| Alcohol Substrate | Reagents | Conditions | Yield (%) | Reference |

| Primary Alcohol | CH₃SCH₂Cl, AgNO₃, Et₃N | Benzene, 80°C | High | researchgate.netthieme-connect.de |

| Secondary Alcohol | CH₃SCH₂Cl, AgNO₃, Et₃N | Cyclohexane, 60-80°C | High | researchgate.netthieme-connect.de |

| Tertiary Alcohol | CH₃SCH₂Cl, AgNO₃, Et₃N | Benzene, 80°C | Good | researchgate.net |

The deprotection of MTM ethers can also be achieved using silver nitrate, often in a mixture of THF and water with a mild base like 2,6-lutidine to buffer the reaction. thieme-connect.deacs.org

The MTM group is highly effective for the selective protection of hydroxyl groups in molecules that contain multiple functionalities. Due to the mild formation conditions, particularly the silver nitrate-catalyzed method, alcohols can be protected without disturbing other sensitive groups.

The key to its utility in complex synthesis is the selective deprotection of the MTM ether. Cleavage is typically achieved with soft metal salts like mercuric chloride or silver nitrate under neutral or near-neutral conditions. wikipedia.orgwikipedia.org These conditions are compatible with a wide array of other protecting groups, such as acetals, silyl ethers, and carbamates, allowing for precise, targeted deprotection. For example, it has been demonstrated that MTM ethers can be cleaved with silver nitrate while dithiane protecting groups remain intact. thieme-connect.de This chemoselectivity is a cornerstone of modern protecting group strategy.

In syntheses involving polyols, such as carbohydrates, selective protection is often necessary. While empirical determination is sometimes required, conditions can often be found to selectively protect one hydroxyl group over another (e.g., a primary vs. a secondary alcohol) based on steric accessibility and reaction conditions. The subsequent selective removal of the MTM group in the presence of other ether or ester protecting groups highlights its strategic importance.

Protection of Alcohols as Methylthiomethyl Ethers

Precursor in Fine Chemical Synthesis

This compound (ClCH₂SCH₃), also known as methylthiomethyl chloride (MTMCl), is a highly reactive and versatile bifunctional reagent. Its structure, containing both a reactive chlorine atom and a sulfur-containing methylthiomethyl group, makes it an invaluable precursor in the synthesis of a wide array of fine chemicals. wikipedia.org Its utility stems from its capacity to introduce the methylthiomethyl (MTM) moiety, which can serve as a protecting group or as a reactive handle for further molecular elaboration. lookchem.com This dual functionality has cemented its role as a key building block in advanced organic synthesis, particularly in the production of intermediates for pharmaceuticals, agrochemicals, and specialty materials. ontosight.ai

Synthesis of Vinyl Sulfides and Their Transformations

This compound serves as an effective precursor for the synthesis of vinyl sulfides, which are important intermediates in organic chemistry. Vinyl sulfides are versatile building blocks used in a variety of synthetic transformations, including as Michael acceptors, partners in cycloaddition and Heck reactions, and as precursors for ketones and aldehydes. nih.govrsc.org

The synthesis of vinyl sulfides from this compound typically proceeds via an indirect, multi-step pathway. A common strategy involves the conversion of this compound into a phosphonium (B103445) salt or a phosphonate (B1237965) ester. This intermediate then undergoes a Wittig or Horner-Wadsworth-Emmons reaction with an aldehyde or ketone to furnish the desired vinyl sulfide. organic-chemistry.orgconicet.gov.ar

Once formed, these vinyl sulfides can undergo a multitude of transformations:

Oxidation: The sulfur atom in the vinyl sulfide can be readily oxidized to form vinyl sulfoxides and vinyl sulfones, which are themselves valuable synthetic intermediates known for their roles as Michael acceptors and dienophiles. acs.org

Fischer Indole (B1671886) Synthesis: Vinyl sulfides can act as surrogates for aldehydes or ketones in the Fischer indole synthesis, reacting with arylhydrazines to produce a diverse range of 3-substituted and 2,3-disubstituted indoles, which are core structures in many pharmaceutical agents. organic-chemistry.org

Cross-Coupling Reactions: Vinyl sulfides are effective partners in various transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgorganic-chemistry.org

Cycloaddition Reactions: They participate as 2π-electron components in cycloaddition reactions, providing access to various cyclic and heterocyclic systems. nih.govrsc.org

The versatility of these transformations makes the vinyl sulfides derived from this compound highly valuable in the construction of complex molecular architectures.

Preparation of Methanesulfonyl Chloride

This compound is a key starting material in a direct and efficient process for the manufacture of methanesulfonyl chloride (CH₃SO₂Cl). Methanesulfonyl chloride is a widely used reagent in organic synthesis for the introduction of the mesyl (CH₃SO₂-) group, commonly employed for protection of alcohols, amines, and other functional groups, and for its use as a leaving group in substitution and elimination reactions.

ClCH₂SCH₃ + 3Cl₂ + 3H₂O → CH₃SO₂Cl + 5HCl + CH₂O

In this process, precise control of stoichiometry and reaction conditions is crucial to maximize yield and minimize by-products. The reaction is typically carried out at low temperatures, between -20 °C and +25 °C, to manage the exothermic nature of the chlorination. A key aspect of the invention is the use of a controlled amount of water, generally between 3 to 10 moles per mole of this compound, which is sufficient for the reaction but low enough to prevent significant hydrolysis of the final product. Yields of methanesulfonyl chloride obtained through this method are reported to be in the range of 65-80%.

Table 1: Representative Reaction Conditions for Methanesulfonyl Chloride Synthesis

| Parameter | Value |

| Starting Material | Monochlorodimethyl sulfide |

| Reagents | Water (H₂O), Chlorine (Cl₂) |

| Molar Ratio (H₂O:Starting Material) | ~3-10:1 |

| Molar Ratio (Cl₂:Starting Material) | ~3:1 (Stoichiometric) |

| Temperature | -20 °C to +25 °C |

| Reported Yield | 65-80% |

Data compiled from U.S. Patent 3,226,433.

Building Block for Agrochemicals and Pharmaceuticals

The high reactivity and bifunctional nature of this compound make it an essential intermediate in the synthesis of a wide range of agrochemicals (such as fungicides, herbicides, and insecticides) and pharmaceuticals. ontosight.aisolubilityofthings.com It is estimated that sulfur-containing compounds, for which this compound is a key precursor, are utilized in the production of over 70% of all pharmaceuticals and pesticides. ontosight.ai Its role is primarily as an alkylating agent, enabling the introduction of the methylthiomethyl group into various molecular scaffolds, which can then be further modified.

Recent research highlights its use in creating novel reagents for complex C-S bond formation. For example, this compound reacts with morpholine (B109124) to generate 4-((methylthio)methyl)morpholine, a stable, solid methylthiolating agent. rsc.orgresearchgate.net This reagent has been successfully employed in palladium-catalyzed cross-coupling reactions to synthesize aryl methyl sulfides from less reactive chloroarenes and other aryl electrophiles. rsc.org This methodology is significant as the resulting aryl methyl sulfide motif is a core component in numerous bioactive molecules, including:

Thioridazine: An antipsychotic drug. rsc.orgresearchgate.net

Firocoxib: A non-steroidal anti-inflammatory drug (NSAID) for veterinary use, which is accessed via oxidation of its methylthio precursor. rsc.orgresearchgate.net

The ability to use this compound as a starting point for such advanced reagents underscores its fundamental importance in medicinal chemistry and drug discovery. rsc.org

Introduction of Sulfur and Chlorine Functionalities in Organic Molecules

The primary application of this compound in fine chemical synthesis is as a methylthiomethylating agent . lookchem.comchemicalbook.com The molecule's reactivity is dominated by the chloromethyl group, where the chlorine atom acts as an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. wikipedia.org This allows for the facile introduction of the methylthiomethyl (-CH₂SCH₃) group onto a wide range of nucleophiles.

This functionality is particularly useful for:

Protection of Functional Groups: Alcohols and carboxylic acids are frequently protected as their methylthiomethyl (MTM) ethers and esters, respectively. wikipedia.orglookchem.comchemicalbook.com These protecting groups are stable to a variety of reaction conditions but can be removed under specific, often mild, conditions, making them highly valuable in multi-step syntheses.

Alkylation of Carbon and Heteroatom Nucleophiles: It reacts with carbanions, amines, and other nucleophiles to introduce the MTM group, which serves as a handle for further synthetic transformations. nih.gov

Alkylation of Aromatics: In the presence of a Lewis acid like aluminum chloride, this compound acts as an effective electrophile for the methylthiomethylation of aromatic rings. thieme-connect.commdma.ch The reactivity can be enhanced to a "superelectrophilic" state by using excess Lewis acid, allowing for the efficient alkylation of even less reactive aromatic systems. thieme-connect.com

Table 2: Methylthiomethylation of Aromatic Compounds

| Aromatic Substrate | Lewis Acid (equiv.) | Time | Yield |

| Chlorobenzene (B131634) | AlCl₃ (1) | 2 h | 77% |

| Chlorobenzene | AlCl₃ (2) | 30 min | ~100% |

Data compiled from Synthesis, 1994, (3), 276-278. mdma.ch